molecular formula C8H9ClN2O2 B6254962 4-(6-chloropyridazin-3-yl)butanoic acid CAS No. 1369327-23-0

4-(6-chloropyridazin-3-yl)butanoic acid

Cat. No.: B6254962
CAS No.: 1369327-23-0
M. Wt: 200.6
InChI Key:
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Description

4-(6-chloropyridazin-3-yl)butanoic acid is a chemical compound with the molecular formula C8H10ClN3O2 It is characterized by the presence of a chloropyridazine ring attached to a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-chloropyridazin-3-yl)butanoic acid typically involves the reaction of 6-chloropyridazine with butanoic acid derivatives under specific conditions. One common method includes the use of coupling reagents and catalysts to facilitate the formation of the desired product. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality product for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(6-chloropyridazin-3-yl)butanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

    Substitution: The chloropyridazine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyridazine derivatives.

Scientific Research Applications

4-(6-chloropyridazin-3-yl)butanoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(6-chloropyridazin-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The chloropyridazine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(6-chloropyridazin-3-yl)butanoic acid include:

  • 4-(6-chloropyridazin-3-yl)amino]butanoic acid
  • 6-chloropyridazine derivatives with different substituents

Uniqueness

What sets this compound apart from similar compounds is its specific combination of the chloropyridazine ring and butanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

1369327-23-0

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.6

Purity

95

Origin of Product

United States

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